(2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl
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Overview
Description
(2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl is a chiral compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl can be achieved through multiple synthetic routes. One common method involves the hydrogenation of 1-Benzyl 2-methyl (2S,4S)-4-azidopyrrolidine-1,2-dicarboxylate in the presence of hydrogen and nickel in methanol . This reaction yields the desired compound with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been explored to enhance synthetic efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen, nickel, and various oxidizing and reducing agents. Reaction conditions are typically mild to preserve the stereochemistry of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, modulating their activity and influencing various biochemical pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: These include compounds like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones.
Pyrazole derivatives: Compounds such as 1H-pyrazolo[3,4-b]pyridines and their derivatives.
Uniqueness
(2S,4S)-4-CBZ-amino Pyrrolidine-2-carboxylic acid methylester-2HCl is unique due to its specific stereochemistry and the presence of the CBZ (carbobenzyloxy) protecting group. This combination imparts distinct biological activities and synthetic utility, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C14H20Cl2N2O4 |
---|---|
Molecular Weight |
351.2 g/mol |
IUPAC Name |
methyl 4-(phenylmethoxycarbonylamino)pyrrolidine-2-carboxylate;dihydrochloride |
InChI |
InChI=1S/C14H18N2O4.2ClH/c1-19-13(17)12-7-11(8-15-12)16-14(18)20-9-10-5-3-2-4-6-10;;/h2-6,11-12,15H,7-9H2,1H3,(H,16,18);2*1H |
InChI Key |
HQUSUWARFWJKPL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CN1)NC(=O)OCC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
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